molecular formula C23H30N2O4 B136389 Mitragynine CAS No. 4098-40-2

Mitragynine

Cat. No.: B136389
CAS No.: 4098-40-2
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-QVRQZEMUSA-N

Description

Mitragynine (C₂₃H₃₀N₂O₄), the principal indole alkaloid of Mitragyna speciosa (kratom), is a psychoactive compound traditionally used in Southeast Asia for pain relief, energy enhancement, and opioid withdrawal management . Structurally, it features a 9-methoxy-tetracyclic scaffold with stereochemical complexity at C-3, C-15, and C-20 . It also interacts with adrenergic, serotonin, and dopamine receptors, underpinning its stimulant and analgesic effects .

Chemical Reactions Analysis

Phase I Metabolism

Mitragynine undergoes hydrolysis and oxidation primarily mediated by cytochrome P450 (CYP) enzymes:

Reaction TypeKey EnzymesMajor MetabolitesInhibitory Constants (Ki)
O-demethylation (C9/C17)CYP3A4, CYP2C199-O-demethylthis compoundCYP1A2: >100 μM
Ester hydrolysis (C16)Carboxylesterases16-carboxythis compoundCYP2D6: >100 μM
Oxidation/reductionCYP2D6, CYP2C197-hydroxythis compoundCYP3A4: 8.2 μM

CYP3A4 is the dominant isoform, contributing 70–90% of total metabolism . this compound inhibits CYP enzymes noncompetitively, raising risks for drug-drug interactions (e.g., Ki for CYP3A4 = 8.2 μM) .

Phase II Metabolism

Phase I metabolites undergo conjugation:

  • Glucuronidation : UDP-glucuronosyltransferases (UGTs) add glucuronic acid to hydroxyl groups.

  • Sulfation : Sulfotransferases (SULTs) catalyze sulfate group attachment.

Over 90% of urinary metabolites are glucuronide/sulfate conjugates .

Synthetic Routes

Total synthesis strategies for this compound include:

Route B: Cook et al. (2007)

  • Pictet-Spengler reaction : Combines 2-iodo-3-methoxyaniline with TMS-propargyl-Schöllkopf auxiliary.

  • Ni(COD)₂-mediated Heck cyclization : Constructs the indole-piperidine framework .

Pharmacokinetic Parameters

ParameterHuman Data (Mean ± SD)
Half-life (t₁/₂)23.24 ± 16.07 h
Volume of dist.38.04 ± 24.32 L/kg
Clearance (CL)1.4 ± 0.73 L/h
Bioavailability21%

Peak plasma concentration (Tₘₐₓ) occurs at 0.83 ± 0.35 h post-administration .

Enzyme Interaction Data

EnzymeInhibition TypeKi/IC₅₀Clinical Relevance
CYP3A4Time-dependentKᵢ = 8.2 μMAlters metabolism of 50% of drugs
CYP2D6CompetitiveIC₅₀ = 15.3 μMImpacts opioid/antidepressant clearance
CYP2C19NoncompetitiveKᵢ = 22.7 μMAffects proton pump inhibitors

This compound also induces CYP1A2 mRNA expression by 2.5-fold, potentially altering theophylline or clozapine metabolism .

Scientific Research Applications

Pharmacological Properties

Mitragynine exhibits a complex pharmacological profile, acting as a partial agonist at mu-opioid receptors while also influencing other receptor systems. Key findings from various studies highlight its analgesic, stimulant, and sedative effects:

  • Analgesic Effects : this compound has been shown to induce antinociception in animal models, suggesting its potential as an analgesic agent. Research indicates that its pain-relieving properties may involve supraspinal opioid systems, making it a candidate for pain management therapies .
  • Stimulant Properties : At lower doses, this compound may produce stimulant-like effects similar to caffeine, enhancing mood and social interactions without significant impairment of cognitive functions .
  • Sedative Effects : Higher doses of this compound can lead to sedative effects, which may be beneficial in managing conditions such as anxiety and insomnia .

Clinical Implications

The clinical implications of this compound use are still being explored. Some notable applications include:

  • Pain Management : Given its analgesic properties, this compound could serve as an alternative treatment for chronic pain conditions, particularly in patients who are resistant to conventional opioid therapies .
  • Substance Use Disorder : Preliminary evidence suggests that this compound might help reduce cravings and withdrawal symptoms associated with opioid dependence, potentially aiding in addiction recovery programs .
  • Psychiatric Disorders : There is emerging interest in the use of this compound for managing anxiety and depression due to its mood-enhancing effects at lower doses .

Case Studies and Research Findings

Several case studies and research findings have contributed to our understanding of this compound's applications:

StudyFocusFindings
Takayama et al. (2002)Biological activitiesDemonstrated antinociceptive properties in animal models; inhibition of ileum contractions .
Jaroenkit et al. (2024)Computational analysisIdentified potential protein targets for this compound; suggested drug repositioning opportunities .
Henningfield (2016)Comparative analysisCompared this compound's effects with traditional opioids; highlighted lower abuse potential .
Kruegel et al. (2016)PharmacokineticsInvestigated the pharmacokinetic profile; established safety margins compared to conventional opioids .

Comparison with Similar Compounds

Structural Similarities and Differences

Mitragynine shares its core scaffold with over 40 Mitragyna alkaloids. Key structural analogs include:

Compound Structural Difference from this compound Tc Score* Key Functional Groups Affected
Speciogynine (2) Stereoisomer (C-3, C-15, C-20 configuration) 1.00 None (identical 2D structure)
7-Hydroxythis compound (7) Hydroxyl group at C-7 0.84 Indole ring polarity
Paynantheine (5) Unsaturation at C-3’–C-14’ 0.92 Electron density of the scaffold
Corynantheidine (6) Missing methoxy group at C-9 0.89 Hydrogen-bonding capacity
Ajmalicine (11) Pyran ring fused at C-5–C-6 0.73 Three-dimensional conformation

*Tc (Tanimoto coefficient) measures 2D structural overlap using MACCS166 fingerprints .

  • Stereoisomers : Speciogynine, speciociliatine (3), and mitraciliatine (4) are this compound’s diastereomers with identical Tc scores (1.00) but distinct 3D conformations, leading to varied receptor interactions .
  • Functional Modifications : The addition of a hydroxyl group in 7-hydroxythis compound increases polarity, reducing blood-brain barrier permeability but enhancing MOR affinity .

Pharmacological Activity

Opioid Receptor Binding

Compound MOR Binding Affinity* (Ki, nM) Docking Score (Δ kcal/mol) Functional Activity
This compound (1) 34.5 ± 5.2 0 (reference) Partial MOR agonist
7-Hydroxythis compound (7) 8.9 ± 1.4 -1.2 Full MOR agonist
Ajmalicine (11) >1,000 +1.5 Non-binder
Corynantheidine (6) 420 ± 45 +0.1 Weak MOR antagonist

*Data from competitive binding assays and molecular docking .

  • Key Findings :
    • 7-Hydroxythis compound exhibits 4-fold higher MOR affinity than this compound due to hydrogen bonding with Tyr148 .
    • Pyran-fused analogs (e.g., ajmalicine) show minimal opioid receptor binding due to steric hindrance .
    • (+)-Mitragynine (synthetic enantiomer) has >10-fold weaker activity, confirming stereochemistry’s role .

Non-Opioid Targets

  • Adrenergic Receptors : this compound inhibits α₂-adrenergic receptors (IC₅₀ = 2.1 µM), whereas paynantheine shows negligible activity .

Pharmacokinetic Profiles

Compound Plasma Protein Binding (%) CYP3A4 Metabolism (%) P-gp Inhibition (EC₅₀, µM) Major Metabolites
This compound (1) 91.3 ± 2.1 85 18.2 ± 3.6 7-Hydroxythis compound, O-desmethyl
7-Hydroxythis compound (7) 94.5 ± 1.8 92 32.4 ± 1.9 Dihydro derivatives
Paynantheine (5) 88.7 ± 3.4 78 >100 Uncharacterized oxidations
  • Metabolism : CYP3A4 mediates this compound’s O-demethylation and oxidation, producing active metabolites like 7-hydroxythis compound .
  • Drug Interactions : this compound’s P-glycoprotein inhibition increases bioavailability of co-administered substrates (e.g., digoxin) .

Toxicity and Clinical Implications

  • This compound : Low acute toxicity (LD₅₀ >200 mg/kg in rodents) but chronic use linked to hepatotoxicity and dependence .
  • 7-Hydroxythis compound : Higher potency correlates with overdose risks (seizures, respiratory depression) .
  • Analytical Challenges : Diastereomers (e.g., speciogynine) co-elute in LC-MS, complicating forensic quantification .

Biological Activity

Mitragynine, the principal alkaloid derived from the leaves of Mitragyna speciosa, commonly known as kratom, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized as a partial agonist at opioid receptors, which contributes to its analgesic and stimulant properties. It has been found to exhibit a range of pharmacological activities including analgesic , anti-inflammatory , antidepressant , and anticancer effects. However, it also poses risks of toxicity and dependence, necessitating careful consideration in its use.

1. Analgesic Activity

This compound has been shown to alleviate pain through its action on opioid receptors. Studies indicate that it can produce effects similar to those of traditional opioids but with a lower risk of respiratory depression. For instance, a study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as an alternative pain management therapy .

2. Anticancer Properties

Research has highlighted this compound's potential anticancer effects. In vitro studies indicated that this compound inhibits the proliferation of cancer cells such as HCT116 (colon cancer) and K562 (leukemia) with IC50 values of 42.2 μM and 25.2 μM, respectively . The selectivity index for HCT116 cells was noted to be 4.47, indicating a preferential action against these cancer cells.

Cell LineIC50 (μM)Selectivity Index
K56225.2-
HCT11642.24.47

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the expression of COX-2 mRNA in response to lipopolysaccharide (LPS) stimulation, leading to decreased production of prostaglandin E2 (PGE2) . This suggests its potential utility in treating inflammatory conditions.

4. Cognitive Effects

The cognitive effects of this compound are mixed; while some studies indicate it may enhance cognitive function, others suggest adverse impacts on memory and learning processes . The balance between its stimulant effects and potential neurotoxicity remains an area for further research.

This compound exerts its biological effects primarily through interaction with opioid receptors (μ, δ, and κ), as well as influencing neuronal calcium channels and modulating cyclic AMP levels . This multifaceted mechanism underlies both its therapeutic benefits and risks.

Toxicity and Side Effects

Despite its therapeutic potential, this compound is associated with several adverse effects, particularly at higher doses. Research indicates that doses around 100 mg/kg can lead to hematological changes and signs of toxicity in animal models . Symptoms may include nausea, vomiting, constipation, and in severe cases, respiratory depression.

Case Studies

A notable case study involved the examination of kratom use among individuals with chronic pain conditions. Participants reported significant pain relief; however, some experienced withdrawal symptoms upon cessation of use, highlighting the compound's addictive potential .

Q & A

Basic Research Questions

Q. How can researchers assess variability in mitragynine concentrations across kratom samples, and what analytical methods ensure validity?

  • Methodology : Use thin-layer chromatography (TLC) for preliminary screening and liquid chromatography with photodiode array detection (LC-PDA) for quantification. Gradient elution (e.g., acetonitrile:0.1% formic acid) improves peak separation, with validation parameters (linearity range: 8.00–75.00 µg/ml, LOD: 0.47 µg/ml) ensuring compliance with UNODC standards . Calibration curves (e.g., y = 8379.6490x - 775.6190) and weight-by-weight (%w/w) calculations are critical for accuracy .

Q. What experimental designs are recommended for isolating this compound from Mitragyna speciosa?

  • Methodology : Optimize extraction using freeze-drying and ultrasonic-assisted techniques to enhance yield. TLC with Rf 0.50 isolates this compound, confirmed via GC-MS retention time (33.407 min). Avoid column overload in LC-PDA by adjusting mobile phase gradients to minimize retention time shifts (<2% variation) .

Q. How should researchers address ethical considerations in human studies involving this compound?

  • Methodology : Submit protocols to Institutional Review Boards (IRBs) with clear inclusion criteria (e.g., exclusion of polydrug users). Include informed consent forms and justify participant selection (e.g., sourcing from clinical populations vs. general demographics) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in fatalities be systematically evaluated?

  • Methodology : Conduct systematic reviews of autopsy reports, distinguishing cases with this compound as the sole cause (6/27 cases) versus polypharmacy. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with LOD 0.02 ng/ml to confirm this compound in biological matrices. Analyze dose-response relationships and co-occurring substances (e.g., opioids) to resolve mechanistic ambiguities .

Q. What experimental approaches reconcile this compound’s in vitro cardiotoxicity (e.g., hERG inhibition) with in vivo observations?

  • Methodology : Employ human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model action potential duration (APD) prolongation. This compound’s IC50 for hERG inhibition (0.91–2.47 mM) suggests preferential binding to inactivated channels, validated via hyperpolarizing shifts in steady-state inactivation curves. Pair electrophysiological assays with pharmacokinetic models (peak plasma concentration: 1.26 h in rats) to assess clinical relevance .

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s atypical opioid receptor binding?

  • Methodology : Synthesize enantiomers (e.g., (+)-mitragynine) via proline-catalyzed Mannich-Michael reactions. Compare binding poses at μ-opioid receptors using molecular docking simulations. Pharmacological assays (e.g., cAMP inhibition) reveal that (+)-mitragynine exhibits 46-fold lower potency than (-)-mitragynine, highlighting stereochemical specificity .

Q. What statistical models are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?

  • Methodology : Apply mixed-effects models to account for interspecies variability (e.g., rat vs. human metabolic rates). Use ANOVA for dose-response curves, incorporating covariates like extraction efficiency (80–115% recovery in urine) and matrix effects. Consult statisticians for power analysis to ensure sample sizes meet validation criteria .

Q. Methodological Challenges & Solutions

Q. How can researchers mitigate variability in this compound quantification due to plant matrix complexity?

  • Solution : Preprocess samples with SPE cartridges to remove interferents. Validate methods using spike-and-recovery experiments (e.g., 80–115% recovery in urine). Include internal standards (e.g deuterated analogs) to correct for matrix effects in LC-MS/MS .

Q. What strategies improve reproducibility in this compound receptor interaction studies?

  • Solution : Standardize cell lines (e.g., HEK293-hERG) and assay conditions (e.g., voltage protocols for hERG inactivation). Report negative controls (e.g., ICa,L suppression in hiPSC-CMs) to contextualize findings. Share raw electrophysiology data via repositories to enable meta-analyses .

Q. Data Interpretation & Reporting

Q. How should researchers address discrepancies between this compound’s therapeutic potential and toxicity risks?

  • Framework : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance mechanistic exploration (e.g., analgesia) with safety profiling (e.g., QT prolongation). Use PICO frameworks to structure clinical questions (e.g., "In chronic pain patients, does this compound reduce opioid use compared to placebo?") .

Q. What meta-analytical approaches are suitable for synthesizing this compound’s pharmacokinetic data?

  • Methodology : Aggregate data from preclinical studies (e.g., elimination t1/2 = 3.85 h in rats) using random-effects models. Adjust for interspecies scaling and route-specific bioavailability. Use PRISMA guidelines to ensure transparency in literature selection .

Properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
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Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H30N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID701032140
Record name Mitragynine
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Molecular Weight

398.5 g/mol
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Boiling Point

235 °C at 5 mm Hg
Record name Mitragynine
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Solubility

Soluble in alcohol, chloroform, acetic acid
Record name Mitragynine
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Color/Form

White amorphous powder

CAS No.

4098-40-2, 6202-22-8
Record name (-)-Mitragynine
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Melting Point

104 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Mitragynine
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Mitragynine
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Mitragynine
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Mitragynine
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Mitragynine
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Mitragynine

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